(R)-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride
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Overview
Description
®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring and a pyridine ring connected via a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Sulfonamide Linkage Formation: The sulfonamide linkage is formed by reacting the pyrrolidine derivative with a sulfonyl chloride in the presence of a base.
Pyridine Ring Introduction: The pyridine ring is introduced through nucleophilic substitution reactions, where the sulfonamide intermediate reacts with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyridine ring, converting it to dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted sulfonamides and pyridine derivatives.
Scientific Research Applications
®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds such as dihydropyridine and pyridine-2-sulfonamide.
Uniqueness
®-N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride is unique due to its combined structural features of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyridine-2-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c13-15(14,9-3-1-2-5-11-9)12-8-4-6-10-7-8;/h1-3,5,8,10,12H,4,6-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXHMVQWDGSQSE-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NS(=O)(=O)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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